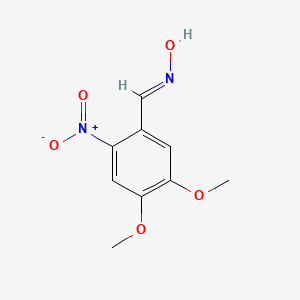
4,5-Dimethoxy-2-nitrobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4,5-Dimetoxi-2-nitrobenzaldehído oxima es un compuesto orgánico con la fórmula molecular C9H10N2O5 y un peso molecular de 226,19 g/mol . Este compuesto se caracteriza por la presencia de grupos metoxi en las posiciones 4 y 5, un grupo nitro en la posición 2 y un grupo funcional oxima unido a la porción de benzaldehído. Es un químico valioso en diversas aplicaciones de investigación e industriales debido a sus características estructurales únicas y su reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4,5-Dimetoxi-2-nitrobenzaldehído oxima típicamente implica la nitración de 4,5-dimetoxi-benzaldehído seguida de la formación de la oxima. El proceso de nitración se puede llevar a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico en condiciones controladas de temperatura. El 4,5-dimetoxi-2-nitrobenzaldehído resultante se trata luego con clorhidrato de hidroxilamina en presencia de una base como acetato de sodio para formar la oxima .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para la 4,5-Dimetoxi-2-nitrobenzaldehído oxima no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 4,5-Dimetoxi-2-nitrobenzaldehído oxima experimenta diversas reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Oxidación: El grupo oxima se puede oxidar a un grupo nitroso utilizando agentes oxidantes como el peróxido de hidrógeno.
Sustitución: Los grupos metoxi pueden sufrir reacciones de sustitución nucleofílica con nucleófilos fuertes.
Reactivos y Condiciones Comunes:
Reducción: Gas hidrógeno, catalizador de paladio.
Oxidación: Peróxido de hidrógeno, ácido acético.
Sustitución: Hidróxido de sodio, terc-butóxido de potasio.
Productos Principales:
Reducción: 4,5-Dimetoxi-2-aminobenzaldehído.
Oxidación: 4,5-Dimetoxi-2-nitrosobenzaldehído.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 4,5-Dimetoxi-2-nitrobenzaldehído oxima tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como reactivo en diversas transformaciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como farmacóforo en el desarrollo de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de la 4,5-Dimetoxi-2-nitrobenzaldehído oxima implica su interacción con objetivos moleculares y vías específicas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a diversos efectos biológicos. El grupo oxima también puede participar en enlaces de hidrógeno y otras interacciones con biomoléculas, influyendo en su actividad y función.
Compuestos Similares:
4,5-Dimetoxi-2-nitrobenzaldehído: Carece del grupo oxima pero comparte características estructurales similares.
4,5-Dimetoxi-2-aminobenzaldehído: Formado por la reducción del grupo nitro en la 4,5-Dimetoxi-2-nitrobenzaldehído oxima.
4,5-Dimetoxi-2-nitrosobenzaldehído: Formado por la oxidación del grupo oxima en la 4,5-Dimetoxi-2-nitrobenzaldehído oxima.
Singularidad: La 4,5-Dimetoxi-2-nitrobenzaldehído oxima es única debido a la presencia de grupos funcionales tanto nitro como oxima, lo que confiere reactividad distinta y potenciales actividades biológicas. Esta combinación de grupos funcionales la convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Comparación Con Compuestos Similares
4,5-Dimethoxy-2-nitrobenzaldehyde: Lacks the oxime group but shares similar structural features.
4,5-Dimethoxy-2-aminobenzaldehyde: Formed by the reduction of the nitro group in 4,5-Dimethoxy-2-nitrobenzaldehyde oxime.
4,5-Dimethoxy-2-nitrosobenzaldehyde: Formed by the oxidation of the oxime group in this compound.
Uniqueness: this compound is unique due to the presence of both nitro and oxime functional groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10N2O5 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
(NE)-N-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-3-6(5-10-12)7(11(13)14)4-9(8)16-2/h3-5,12H,1-2H3/b10-5+ |
Clave InChI |
CRQFTYUZLLSSDF-BJMVGYQFSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=N/O)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C=NO)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


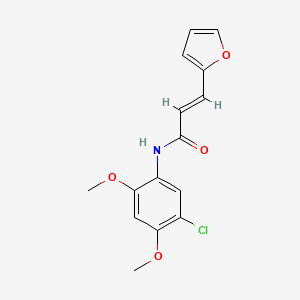
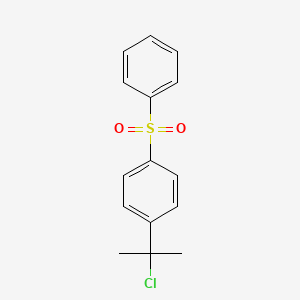
![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
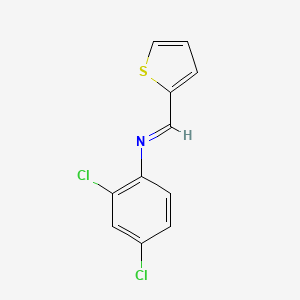




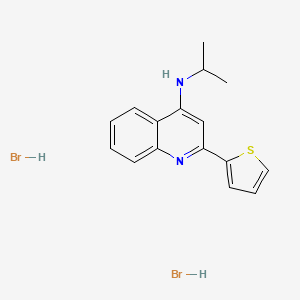
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)
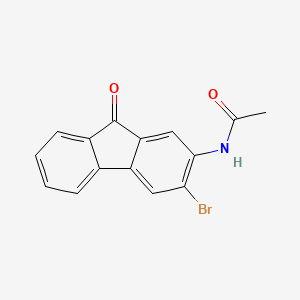
![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)

